![molecular formula C16H14Cl2O3 B1348953 4-[(2,6-Dichlorobenzyl)oxy]-3-ethoxybenzaldehyde CAS No. 568556-77-4](/img/structure/B1348953.png)

4-[(2,6-Dichlorobenzyl)oxy]-3-ethoxybenzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

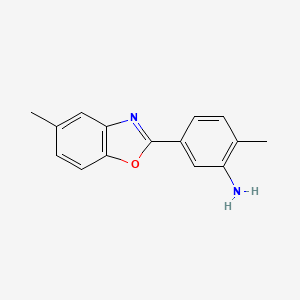

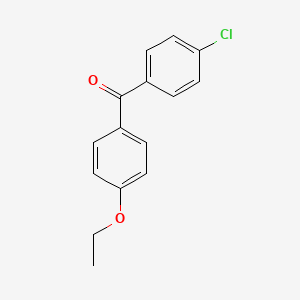

“4-[(2,6-Dichlorobenzyl)oxy]-3-ethoxybenzaldehyde” is a chemical compound with the molecular formula C16H14Cl2O3 . It has a molecular weight of 325.19 . The compound is typically stored under an inert atmosphere at room temperature .

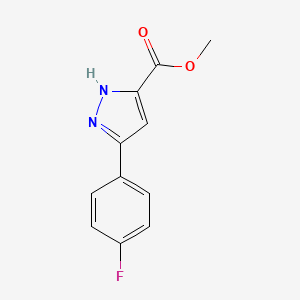

Molecular Structure Analysis

The InChI code for this compound is 1S/C16H14Cl2O3/c1-2-20-16-8-11(9-19)6-7-15(16)21-10-12-13(17)4-3-5-14(12)18/h3-9H,2,10H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Physical and Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 325.19 . The InChI code is 1S/C16H14Cl2O3/c1-2-20-16-8-11(9-19)6-7-15(16)21-10-12-13(17)4-3-5-14(12)18/h3-9H,2,10H2,1H3 .

Scientific Research Applications

Chemical Synthesis and Functionalization

Research shows that derivatives similar to 4-[(2,6-Dichlorobenzyl)oxy]-3-ethoxybenzaldehyde are involved in chemical synthesis and functionalization. For instance, the reduction of aldehyde groups in analogous compounds leads to the creation of methoxymethyl or methyl analogues, which can be further oxidized into corresponding o-benzoquinones. These compounds show increased photostability when certain substituents are replaced, indicating their potential in material science and chemical engineering (Arsenyev et al., 2016).

Catalytic Applications

The compounds closely related to this compound have been used in various catalytic processes. Notably, a hindered para-hydroxyl group-directed remote benzylic C(sp3)–H oxyfunctionalization has been developed for the transformation of disubstituted 4-cresols and other related compounds into aromatic carbonyl compounds. This copper-catalyzed atmospheric oxidation process is expected to have significant value for both fundamental research and practical applications due to its simplicity and environmental friendliness (Jiang et al., 2014).

Crystallographic and Structural Studies

Crystallographic studies of methoxybenzaldehyde oxime derivatives, closely related to this compound, reveal different conformations and hydrogen-bonding patterns. These studies are crucial for understanding molecular interactions and designing materials with desired properties (Gomes et al., 2018).

Pharmaceutical and Biological Research

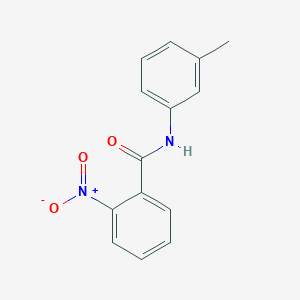

While focusing away from drug use and dosage, it's worth noting that the structural analogs of this compound have been involved in the synthesis of various compounds with potential pharmaceutical applications. For example, the synthesis and characterization of non-peptide small molecular antagonist benzamide derivatives have been conducted, indicating the role of similar structures in developing pharmaceutical agents (Bi, 2015).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name |

4-[(2,6-dichlorophenyl)methoxy]-3-ethoxybenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14Cl2O3/c1-2-20-16-8-11(9-19)6-7-15(16)21-10-12-13(17)4-3-5-14(12)18/h3-9H,2,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYKGJSYGQDBZLW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C=O)OCC2=C(C=CC=C2Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14Cl2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90352782 |

Source

|

| Record name | 4-[(2,6-dichlorobenzyl)oxy]-3-ethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90352782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

568556-77-4 |

Source

|

| Record name | 4-[(2,6-dichlorobenzyl)oxy]-3-ethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90352782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chloro-5-p-tolyl-thieno[2,3-d]pyrimidine](/img/structure/B1348871.png)

![5-(2,4-Dimethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1348874.png)

![Methyl 2-[methyl(methylsulfonyl)amino]benzoate](/img/structure/B1348904.png)

![5-Phenoxymethyl-4-phenyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1348908.png)